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5-(1h-Pyrazol-4-yl)isophthalic acid

Cat. No.: B2762277
CAS No.: 1108726-74-4
M. Wt: 232.195
InChI Key: PPAVNVRCVCVWOF-UHFFFAOYSA-N
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Description

Significance of Isophthalic Acid Derivatives in Coordination Chemistry

Isophthalic acid (benzene-1,3-dicarboxylic acid) and its derivatives are fundamental building blocks in coordination chemistry. The angular disposition of their two carboxylate groups, positioned at the 1 and 3 positions of the benzene (B151609) ring, provides a versatile geometry for linking metal ions or clusters into a wide array of network structures. Unlike its linear isomer, terephthalic acid, which tends to form linear or sheet-like structures, the bent nature of isophthalic acid promotes the formation of more complex, three-dimensional coordination polymers.

The true significance of isophthalic acid derivatives lies in the ability to modify the 5-position of the benzene ring. Introducing different functional groups at this position dramatically influences the resulting architecture and properties of the coordination polymer. nih.gov These substituent groups can dictate the final topology, thermal stability, and photoluminescent properties of the material. nih.gov For instance, the use of different substituents can lead to the formation of diverse structures ranging from 1D chains to intricate 3D frameworks. rsc.org The nature of the metal cations used in conjunction with these ligands also plays a crucial role in modulating the final structures. rsc.org

Isophthalic Acid DerivativeKey Structural Influence or Property
5-methylisophthalic acidCan form 2D networks that are further linked into 3D supramolecular frameworks through hydrogen bonding. nih.gov
5-hydroxyisophthalic acidLeads to the formation of different 2D coordination networks compared to the methyl-substituted version under similar conditions. nih.gov
5-methoxyisophthalic acidActs as a versatile linker for assembling a range of structures from discrete molecules (0D) to 1D and 2D coordination polymers. nih.gov
5-{(pyridin-4-ylmethyl)amino} isophthalic acidUsed to create 2D and 3D polymeric architectures that can act as heterogeneous catalysts. researchgate.netacs.org
5-(1H-tetrazol-5-yl)isophthalic acidIncorporates an additional N-heterocyclic coordination site, leading to 2D and 3D frameworks with interesting luminescence and magnetic properties. rsc.org

Role of N-Heterocyclic Ligands in Metal-Organic Framework (MOF) Design

N-heterocyclic ligands are a critical class of organic linkers in the design and synthesis of Metal-Organic Frameworks (MOFs). These cyclic compounds, which contain nitrogen atoms within their ring structures, offer a range of properties that make them highly valuable for creating functional materials. The nitrogen atoms act as excellent coordination sites (Lewis bases) for metal ions, forming stable bonds that are essential for the structural integrity of the MOF.

The incorporation of N-heterocyclic moieties like pyrazole (B372694), imidazole, pyridine, or triazole into MOF linkers can impart several advantageous features:

Enhanced Functionality: These groups can introduce specific chemical functionalities. For example, the lone pair of electrons on the nitrogen atoms can act as basic sites for catalysis or as preferential binding sites for specific molecules like CO2. rsc.org

Tunable Properties: The heterocyclic ring can be readily functionalized (pre- or post-synthesis), allowing for the fine-tuning of the MOF's pore environment, surface area, and electronic properties.

N-Heterocyclic GroupContribution to MOF Properties
PyrazoleOffers two adjacent nitrogen atoms for coordination and an acidic N-H proton that can participate in hydrogen bonding, enhancing framework stability and providing interaction sites. mdpi.com
ImidazoleUsed to create N-heterocyclic carbene (NHC) precursors within MOFs, which can be converted into active catalytic sites for reactions like CO2 fixation. rsc.orgnih.govrsc.org
PyridineProvides a rigid, directional coordination site that is widely used to build robust and porous frameworks with applications in gas separation and fluorescence sensing.
TetrazoleOffers multiple nitrogen atoms for coordination, leading to the formation of high-dimensional frameworks and polynuclear metal clusters that can exhibit interesting magnetic and luminescent properties. rsc.org

Overview of 5-(1H-Pyrazol-4-yl)isophthalic Acid as a Polyfunctional Ligand

This compound (H3Isa-pz) is a quintessential example of a polyfunctional, or multitopic, ligand. It is designed to offer multiple, distinct coordination sites to metal centers, thereby enabling the construction of highly ordered and complex materials. Its structure combines two different types of ligating groups: the two carboxylates from the isophthalic acid backbone and the two nitrogen atoms of the pyrazole ring.

This dual functionality is key to its role in materials synthesis. The carboxylate groups can bridge metal ions to form one type of structural motif, while the pyrazole ring can simultaneously coordinate to other metal ions to create a secondary linkage. This compound is described as the simplest T-shaped bifunctional pyrazole-carboxylate ligand. mdpi.com This "T-shape" is crucial for directing the assembly of 3D frameworks. In one known example, it has been used to synthesize a copper-based MOF (rht-MOF-pyr), where the isophthalate's oxygen atoms connect to copper paddlewheel units, and the pyrazole nitrogen atoms link to a trinuclear copper cluster. mdpi.com

Furthermore, pyrazole-carboxylate ligands possess an additional N-H functional group on the pyrazole ring, which can act as an extra interaction site through hydrogen bonding, further stabilizing the resulting framework structure. mdpi.com This polyfunctional nature allows for a high degree of control over the resulting crystal structure, making it a valuable tool for crystal engineering.

Scope and Research Trajectories of the Compound

The primary research trajectory for this compound is its application as a versatile building block for the synthesis of novel MOFs and coordination polymers. Its simple, yet highly functional, T-shaped geometry makes it an ideal candidate for systematically studying the relationship between ligand structure and the resulting framework topology.

Current and future research directions include:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O4 B2762277 5-(1h-Pyrazol-4-yl)isophthalic acid CAS No. 1108726-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)7-1-6(9-4-12-13-5-9)2-8(3-7)11(16)17/h1-5H,(H,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAVNVRCVCVWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target compound is contingent on the availability and purity of its key precursors. These are typically synthesized through well-understood derivatization approaches.

A prevalent and effective strategy for the synthesis of 5-(1H-Pyrazol-4-yl)isophthalic acid involves a Suzuki-Miyaura cross-coupling reaction. This approach necessitates the preparation of two key intermediates: a halogenated isophthalic acid derivative and a pyrazole-containing boronic acid or its ester.

A common precursor for the isophthalic acid component is dimethyl 5-iodoisophthalate. This can be prepared from 5-aminoisophthalic acid via a Sandmeyer reaction, followed by esterification. The pyrazole (B372694) component is typically 1H-pyrazole-4-boronic acid or its pinacol (B44631) ester, which can be synthesized from 4-bromo-1H-pyrazole through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Alternatively, a synthetic route starting from dimethyl 5-aminoisophthalate can be envisioned, proceeding through a Japp-Klingemann reaction to introduce a side chain that can be subsequently cyclized to form the pyrazole ring. rsc.org However, the Suzuki coupling approach is generally more direct for this specific isomer.

The key functional group transformation is the palladium-catalyzed C-C bond formation between the aromatic rings of the isophthalate (B1238265) and pyrazole precursors. Once the carbon skeleton is assembled in the form of dimethyl 5-(1H-pyrazol-4-yl)isophthalate, a final hydrolysis step is required to convert the methyl ester groups into the desired carboxylic acid functionalities. This is typically achieved by heating the diester in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide in a mixed solvent system of THF and water, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product. rsc.org

Optimized Reaction Conditions for Ligand Preparation

The yield and purity of this compound are highly dependent on the optimization of the reaction conditions at each synthetic step, particularly the Suzuki-Miyaura coupling.

For the Suzuki-Miyaura coupling, a biphasic solvent system is often employed to facilitate the reaction between the organic-soluble precursors and the aqueous base. A common combination is a mixture of toluene, ethanol (B145695), and water. rsc.org The use of a phase-transfer catalyst can sometimes be beneficial. For the final hydrolysis step, a mixture of tetrahydrofuran (B95107) (THF) and water or ethanol and water is typically used to ensure the solubility of the diester starting material. rsc.org

The Suzuki-Miyaura coupling reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. A common temperature range is 80-100 °C, and the reaction is usually conducted at atmospheric pressure under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the palladium catalyst. rsc.org The hydrolysis of the ester is also performed at elevated temperatures, often at the reflux temperature of the solvent mixture, to drive the reaction to completion.

The choice of catalyst is crucial for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation. rsc.org The catalyst loading is typically in the range of 1-5 mol%. A base, such as sodium carbonate or potassium carbonate, is essential for the catalytic cycle to proceed. The reaction kinetics are influenced by the temperature, the efficiency of mixing in the biphasic system, and the reactivity of the coupling partners.

Table 1: Typical Reagents and Conditions for the Synthesis of Dimethyl 5-(1H-Pyrazol-4-yl)isophthalate via Suzuki-Miyaura Coupling

Reagent Role Typical Molar Equivalent Notes
Dimethyl 5-iodoisophthalateElectrophile1.0---
1H-Pyrazole-4-boronic acid pinacol esterNucleophile1.1 - 1.5An excess is often used to drive the reaction to completion.
Pd(PPh₃)₄Catalyst0.01 - 0.05Other palladium catalysts can also be used.
Na₂CO₃ or K₂CO₃Base2.0 - 3.0An aqueous solution is typically used.
Toluene/Ethanol/WaterSolvent---A common ratio is 4:1:1.
80 - 100 °CTemperature------
Nitrogen or ArgonAtmosphere---To prevent catalyst oxidation.

Scalability and Reproducibility of Synthetic Protocols

The primary and most industrially viable route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is renowned for its high functional group tolerance, generally good yields, and established scalability in the pharmaceutical and materials science industries. researchgate.netnih.govbohrium.comchimia.chacs.org

Synthetic Pathway via Suzuki-Miyaura Coupling:

The most common approach involves the reaction of dimethyl 5-bromoisophthalate with 1H-pyrazole-4-boronic acid pinacol ester, followed by hydrolysis of the ester groups to yield the final diacid.

Step 1: Synthesis of Dimethyl 5-Bromoisophthalate

The precursor, 5-bromoisophthalic acid, can be synthesized through the bromination of isophthalic acid. asianpubs.orgacs.orggoogle.com A practical and optimized two-stage process involves the bromination of isophthalic acid using bromine in oleum (B3057394) with an iodine catalyst. This is followed by hydrolysis with aqueous sodium hydroxide in the presence of a copper catalyst to yield crude 5-bromoisophthalic acid. acs.org The subsequent esterification to dimethyl 5-bromoisophthalate is a standard and highly reproducible reaction, typically achieved by refluxing the acid in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid. chemicalbook.com This esterification step generally proceeds with high yield. chemicalbook.com

Step 2: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester

The synthesis of pyrazole-boronic acid derivatives has been the subject of extensive research, with several scalable methods reported. a2bchem.comresearchgate.netresearchgate.netchemicalbook.comgoogle.com A common and efficient method involves the regioselective lithiation of a protected pyrazole followed by reaction with a borate ester. researchgate.net For the unprotected 1H-pyrazole, direct borylation methods are also available. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, which serves as a close analog, has been demonstrated on a multi-kilogram scale with a 77% yield, highlighting the scalability of this class of reagents. a2bchem.com The stability of the resulting pyrazole-boronic acid pinacol esters under storage further enhances their suitability for large-scale campaigns. researchgate.net

Step 3: Suzuki-Miyaura Coupling and Hydrolysis

The final step is the palladium-catalyzed Suzuki-Miyaura coupling of dimethyl 5-bromoisophthalate with 1H-pyrazole-4-boronic acid pinacol ester. The scalability of Suzuki-Miyaura reactions is well-established, with numerous industrial applications. researchgate.netbohrium.com Key to reproducibility and scalability is the careful optimization of reaction parameters.

Factors influencing the scalability and reproducibility of this step include:

Catalyst System: The choice of palladium source and ligand is critical. Modern, highly active catalysts can be used at very low loadings (ppm levels), which is economically advantageous for large-scale production. mdpi.com

Base: The choice and physical form of the base (e.g., potassium carbonate, potassium phosphate) can significantly impact reproducibility, especially in heterogeneous mixtures. chimia.ch The use of soluble organic bases or careful control over particle size of inorganic bases can mitigate these issues. chimia.ch

Solvent System: Biphasic solvent systems, often employing water and an organic solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), are common and facilitate product isolation and catalyst/reagent separation. nih.gov

Process Control: Precise control over temperature, reaction time, and agitation is crucial for consistent results on a larger scale. Flow chemistry is emerging as a powerful tool to enhance control and reproducibility in pyrazole synthesis and coupling reactions. mdpi.com

Following the coupling reaction, the hydrolysis of the dimethyl ester to the final diacid is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the product. This is a standard and generally high-yielding saponification reaction.

Data on Scalability and Reproducibility

While specific large-scale production data for this compound is not extensively published in open literature, the scalability of the individual synthetic steps and the Suzuki-Miyaura reaction itself provides a high degree of confidence in its industrial feasibility. The table below summarizes key considerations for the scalability of the primary synthetic route.

StepReactionKey ReactantsScalability ConsiderationsReproducibility Factors
1a BrominationIsophthalic acid, BromineControl of exothermic reaction, handling of corrosive reagents (oleum).Catalyst concentration, temperature control.
1b Esterification5-Bromoisophthalic acid, MethanolStandard esterification, generally scalable.Acid catalyst concentration, reaction time, water removal.
2 Borylation1H-Pyrazole, Borate esterAvailability of starting materials, potential for one-pot procedures. researchgate.netRegioselectivity, moisture control during lithiation.
3 Suzuki-Miyaura CouplingDimethyl 5-bromoisophthalate, 1H-Pyrazole-4-boronic acid pinacol esterCatalyst loading and cost, efficiency of mixing in large reactors, product isolation. researchgate.netacs.orgPurity of reactants, precise control of reaction conditions, consistent quality of catalyst and base. chimia.ch
4 HydrolysisCoupled diester, Base (e.g., NaOH)Standard saponification, generally scalable.Stoichiometry of base, pH control during acidification.

Structural Elucidation and Analytical Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of 5-(1h-Pyrazol-4-yl)isophthalic acid is achieved through the synergistic use of various spectroscopic methods. Each technique offers unique insights into the molecule's architecture, and together they provide a complete and unambiguous elucidation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the isophthalic acid moiety.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~13.0Singlet (broad)2H
Aromatic CH (Isophthalic)~8.5Singlet1H
Aromatic CH (Isophthalic)~8.2Doublet2H
Pyrazole CH~8.0Singlet2H
Pyrazole NH~13.5Singlet (broad)1H

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

The broad singlets for the carboxylic acid and pyrazole NH protons are characteristic and are due to proton exchange and hydrogen bonding. The aromatic protons of the isophthalic acid ring would likely appear as a singlet and a doublet, reflecting their substitution pattern. The two equivalent protons on the pyrazole ring are expected to resonate as a single signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~167
Aromatic C (quaternary, attached to COOH)~133
Aromatic C (quaternary, attached to pyrazole)~135
Aromatic CH~130-132
Pyrazole C (quaternary)~118
Pyrazole CH~125

Note: The predicted chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

The spectrum would show a signal for the carboxylic acid carbons in the downfield region. The aromatic carbons of the isophthalic acid ring would have distinct signals, including those for the protonated and quaternary carbons. Similarly, the pyrazole ring would exhibit signals for its unique carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational Mode Characteristic Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Broad, Strong
N-H Stretch (Pyrazole)3200-3100Medium
C-H Stretch (Aromatic/Pyrazole)3100-3000Medium
C=O Stretch (Carboxylic Acid)1725-1700Strong
C=C and C=N Stretch (Aromatic/Pyrazole)1600-1450Medium to Strong
C-O Stretch (Carboxylic Acid)1320-1210Strong
O-H Bend (Carboxylic Acid)1440-1395 and 950-910Medium, Broad

The broad O-H stretching band of the carboxylic acid is a key feature, often spanning a wide frequency range due to hydrogen bonding. The C=O stretch is another prominent and sharp band. The N-H stretch of the pyrazole ring, along with the various C-H, C=C, and C=N stretching and bending vibrations, would confirm the presence of both the isophthalic acid and pyrazole moieties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₈N₂O₄), the expected molecular weight is approximately 232.19 g/mol .

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M]+•~232Molecular Ion
[M-H₂O]+•~214Loss of a water molecule
[M-COOH]+~187Loss of a carboxylic acid group
[M-2COOH]+•~142Loss of both carboxylic acid groups

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would be consistent with the structure, showing characteristic losses of functional groups such as water and carboxylic acid moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

Solvent Predicted λmax (nm) Electronic Transition
Ethanol (B145695)~280-300π → π
Water~275-295π → π

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* electronic transitions within the conjugated system formed by the pyrazole and benzene (B151609) rings. The position of the absorption maximum (λmax) can be influenced by the solvent used for the analysis.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction stands as the most powerful technique for the unambiguous determination of the atomic arrangement within a crystalline solid. It is crucial for understanding the molecular geometry, intermolecular interactions, and packing of the "this compound" molecule in the solid state.

Single-Crystal X-ray Diffraction for Ligand Molecular Structure

Despite the importance of this ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), a search of the available scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study specifically for the free, unbound "this compound" molecule. While the compound is mentioned as a key component in the construction of more complex architectures, the crystallographic data for the ligand itself has not been reported. hhu.de

For illustrative purposes, the type of data that would be obtained from such an analysis is presented in the interactive table below. This table is populated with placeholder data and should not be considered as experimentally determined values for "this compound."

Interactive Table: Placeholder Crystallographic Data for a Hypothetical Analysis

Parameter Value
Chemical Formula C₁₁H₈N₂O₄
Formula Weight 232.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
α (°) 90
β (°) Value
γ (°) 90
Volume (ų) Value
Z 4

Powder X-ray Diffraction for Bulk Phase Purity

Powder X-ray diffraction (PXRD) is a vital analytical technique for confirming the phase purity of a synthesized crystalline material. By comparing the experimental diffraction pattern of a bulk sample to a simulated pattern derived from single-crystal data, one can verify the identity and homogeneity of the product.

As no single-crystal structure has been reported for "this compound," a reference PXRD pattern for the pure ligand is not available in the literature. Consequently, experimental PXRD patterns of newly synthesized batches of this compound cannot be compared against a known standard to definitively confirm its bulk phase purity. The utility of PXRD is evident in the characterization of materials synthesized from this ligand, where it is used to confirm the formation of the desired product and to assess its crystallinity and phase. researchgate.net

In a typical PXRD analysis, the positions (in degrees 2θ) and intensities of the diffraction peaks are characteristic of a specific crystalline phase. An experimental pattern matching the reference would confirm the purity of the bulk sample.

Coordination Chemistry and Framework Architectures

Ligand Coordination Modes with Diverse Metal Ions

The versatility of 5-(1H-pyrazol-4-yl)isophthalic acid as a ligand stems from its multiple potential coordination sites, which can interact with a variety of metal ions.

Carboxylate Binding Interactions

The two carboxylate groups on the isophthalate (B1238265) backbone are primary sites for coordination with metal ions. These groups can exhibit several binding modes, including monodentate, bidentate chelating, and bidentate bridging. The selection of the binding mode is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. For instance, in zinc(II) carboxylate-based coordination polymers, carboxylate groups have been observed to bridge between two, three, four, six, and even eight metal ions. nih.gov This adaptability allows for the formation of various secondary building units (SBUs), which are the fundamental components of MOFs. For example, the isophthalate moiety can connect copper paddlewheel units, forming the basis of the framework. mdpi.comresearchgate.net

Pyrazole (B372694) Nitrogen Coordination Sites

The pyrazole ring offers two nitrogen atoms that can coordinate with metal ions. This N-heterocycle can act as a pillar, linking two-dimensional layers formed by carboxylate-metal interactions into three-dimensional frameworks. mdpi.com The pyrazole group's ability to coordinate is a key feature, and it can form strong bonds with transition metals. usf.edu For example, in a copper-based MOF, a trinuclear copper cluster was connected through both pyrazole nitrogen atoms. mdpi.comresearchgate.net The additional NH function on the pyrazole ring can also serve as an interaction site, distinguishing it from more commonly used pyridine-carboxylate ligands. mdpi.com

Multifunctionality and Chelation Possibilities

The combination of carboxylate and pyrazole groups within a single molecule makes this compound a multifunctional or "T-shaped" bifunctional ligand. mdpi.comresearchgate.net This multifunctionality allows for the creation of complex architectures. The ligand can bridge metal centers through both its carboxylate oxygen atoms and its pyrazole nitrogen atoms simultaneously. mdpi.comresearchgate.net This can lead to the formation of robust frameworks with specific topologies. For example, it has been used to synthesize an rht-MOF where a copper paddlewheel unit is connected through the isophthalate oxygen atoms and a trinuclear copper cluster is connected through both pyrazole nitrogen atoms. mdpi.comresearchgate.net

Design and Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

The design and synthesis of MOFs and CPs using this compound are guided by the principles of crystal engineering, where the selection of metal ions and reaction conditions dictates the final structure.

Influence of Metal Ion Selection on Framework Topology

For example, the use of Cu(II) with this compound has led to the formation of an rht-type MOF. mdpi.comresearchgate.net In another instance, a zinc(II) coordination polymer with a different pyrazole-containing ligand and isophthalic acid resulted in a 2D layer structure. tandfonline.com The interaction between different metal ions like Ni(II), Co(II), and Zn(II) with pyridyl-isophthalic acid derivatives has produced a variety of 2D and 3D polymeric architectures. researchgate.netacs.org The diverse coordination modes of the ligand with different metal ions contribute to this structural versatility. psu.edu

Metal IonResulting Framework TopologyReference
Copper(II)rht-MOF mdpi.comresearchgate.net
Zinc(II)2D layer structure tandfonline.com
Nickel(II)3D tsi net researchgate.net
Cobalt(II)3D framework acs.org

Role of Solvothermal and Hydrothermal Synthesis Conditions

Solvothermal and hydrothermal methods are commonly employed for the synthesis of MOFs and CPs from this compound and its derivatives. rsc.orgccspublishing.org.cnresearchgate.net These techniques involve heating the reactants in a sealed vessel in the presence of a solvent or water at elevated temperatures and pressures. The reaction conditions, including temperature, reaction time, and the choice of solvent, can significantly impact the final product.

For instance, the synthesis of a zinc-based MOF with a pyrazole-isophthalate ligand in DMF at 80°C yielded octahedral-shaped crystals. mdpi.com In another study, the use of different solvents (DMA vs. DMF) in the solvothermal reaction of a tetracarboxylate ligand with zinc(II) ions resulted in two distinct MOFs with different network structures. acs.org Hydrothermal synthesis has also been successfully used to create various coordination polymers, with the resulting frameworks exhibiting diverse topologies depending on the specific metal ions and ligands used. psu.edu

Synthesis MethodSolventTemperatureResulting ProductReference
SolvothermalDMF80 °C[Zn(Isa-az-tmpz)]·~1–1.5 DMF mdpi.com
SolvothermalDMANot Specified[Zn2(Tdada)(H2O)(DMA)]·solvent acs.org
SolvothermalDMFNot Specified[(CH3)2NH2]2[Zn(Tdada)]·solvent acs.org
HydrothermalWaterNot Specified[Co(ppmdc)(H2O)2]n psu.edu

pH Control and its Impact on Assembly Processes

The pH of the reaction medium is a critical parameter that significantly influences the assembly of coordination polymers from this compound and its derivatives. The degree of deprotonation of the carboxylic acid and pyrazole groups is directly controlled by the pH, which in turn dictates the coordination modes of the ligand and the resulting framework architecture.

For instance, in the synthesis of coordination cages using related pyridyl-isophthalic acid ligands, the variation in pH has been shown to produce different structural outcomes. researchgate.net The addition of a base like tetramethylammonium (B1211777) hydroxide (B78521) can lead to the formation of tetrahedral coordination cages, while the introduction of an acid such as HCl can result in truncated octahedral cages. researchgate.net This demonstrates the profound impact of pH on the final supramolecular assembly.

Furthermore, the stability of frameworks constructed with ligands containing pyrazole groups, such as this compound, can be pH-dependent. A study on an rht-MOF incorporating a pyrazole-containing ligand revealed that it retained its crystallinity in a pH = 2.5 HCl aqueous solution for over two weeks, indicating enhanced stability in acidic media compared to analogous frameworks. usf.edu However, at a lower pH of 1, the framework underwent complete degradation. usf.edu This highlights the delicate balance between protonation and coordination that governs the stability and assembly of these materials. The pKa of the pyrazole group, which is approximately 14.0, suggests a strong binding affinity for metal ions, contributing to the stability of the resulting frameworks. usf.edu

Metal-to-Ligand Ratio Optimization

The stoichiometry of the metal salt and the this compound ligand is another crucial factor in directing the outcome of the self-assembly process. Varying the metal-to-ligand ratio can lead to the formation of different coordination environments around the metal center and, consequently, to frameworks with distinct dimensionalities and topologies.

While specific studies detailing the optimization of the metal-to-ligand ratio for this compound are not extensively documented in the provided search results, the principles of coordination chemistry suggest its importance. The coordination number and preferred geometry of the metal ion, combined with the number of available coordination sites on the ligand, will determine the most stable and favorable assembly. For example, in the synthesis of zinc(II) coordination polymers with a related ligand, the reaction conditions, which implicitly include the reactant ratios, were key in obtaining a specific two-dimensional (2D) layered structure. tandfonline.comfigshare.com

Structural Diversity and Dimensionality of Assembled Materials

The versatile coordination behavior of this compound and its derivatives facilitates the construction of metal-organic frameworks with varying dimensionalities, from one-dimensional chains to complex three-dimensional networks.

One-dimensional chains are a common structural motif in coordination polymers. In a study involving a mixed-ligand system with isophthalic acid and a pyrazole-containing triazole ligand, a manganese(II) complex was found to form a 1D chain structure. chinaxiv.org In this architecture, the isophthalate ligands bridge two Mn(II) ions, contributing to the formation of the chain. chinaxiv.org These chains can then be further organized into higher-dimensional supramolecular structures through hydrogen bonding. chinaxiv.org Similarly, another coordination polymer based on a pyrazole-containing ligand and lead(II) also exhibited a 1D chain structure. researchgate.net

The use of this compound and related ligands can also lead to the formation of 2D layered structures. For example, a zinc(II) coordination polymer constructed from isophthalic acid and a pyrazole-containing triazole ligand resulted in a 2D layered architecture. tandfonline.comfigshare.com In some cases, these 2D layers can be further interlinked through hydrogen bonds or other supramolecular interactions to form a three-dimensional network. rsc.org The use of auxiliary ligands can also influence the dimensionality, as seen in the structural changes from 2D to 3D when switching from chelating to bridging auxiliary ligands. rsc.org

The T-shaped geometry of this compound makes it an excellent candidate for building 3D frameworks. The pyrazole group can act as a pillar, connecting 2D layers formed by the coordination of the isophthalate groups. This "ligand-to-axial pillaring" approach is a common strategy for constructing 3D MOFs. mdpi.com

Several examples showcase the formation of 3D networks. A copper-based MOF, rht-MOF-pyr, synthesized with 5-(pyrazole-4-yl)isophthalic acid, consists of a copper paddlewheel unit connected by the isophthalate groups and a trinuclear copper cluster connected through the pyrazole nitrogen atoms. mdpi.com Another example is a zinc-based MOF with a derivative of pyrazole-isophthalic acid, which forms a chiral 3D structure with a rare topology. mdpi.com The resulting frameworks can exhibit significant porosity, as demonstrated by a zinc MOF with a BET surface area of 496 m²·g⁻¹ calculated from CO₂ adsorption. mdpi.com The thermal stability of these 3D porous networks can be quite high, with some materials being stable up to 400 °C. mdpi.comhhu.de

Table 1: Examples of Metal-Organic Frameworks with Varied Dimensionality

Compound/FrameworkMetal IonLigand(s)DimensionalityReference
[Mn(ip)(H2L)(H2O)]nMn(II)Isophthalic acid, 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole1D chinaxiv.org
{[Zn(ip)(H2L)]·4H2O}nZn(II)Isophthalic acid, 3-(1H-pyrazol-4-yl)-5-(pyridin-2-yl)-1,2,4-triazole2D tandfonline.comfigshare.com
rht-MOF-pyrCu(II)This compound3D mdpi.com
[Zn(Isa-az-tmpz)]Zn(II)5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid3D mdpi.com

Supramolecular Interactions within Frameworks

Hydrogen bonds are particularly significant in frameworks constructed from this compound due to the presence of the pyrazole N-H group and the carboxylic acid groups. These interactions can link adjacent chains or layers, extending the dimensionality of the structure. For example, in a 1D manganese(II) coordination polymer, hydrogen bonds between the chains lead to the formation of a 3D supramolecular architecture. chinaxiv.org The N-H group of the pyrazole can act as a hydrogen bond donor, forming interactions with acceptor atoms on adjacent molecules. mdpi.com

π-π stacking interactions can also occur between the aromatic pyrazole and isophthalate rings of neighboring ligands. These interactions contribute to the stabilization of the crystal packing. In the aforementioned manganese(II) polymer, π-π stacking interactions with an interplane distance of 4.070 Å are observed, further consolidating the 3D network. chinaxiv.org The interplay of these supramolecular forces is fundamental to the field of crystal engineering, enabling the rational design of functional materials. researchgate.net

Hydrogen Bonding Networks

In a manganese(II) coordination polymer, hydrogen bonds contribute to the formation of a 3D supramolecular architecture from 1D chains. chinaxiv.org Specifically, hydrogen bonding interactions are observed between the coordinated water molecules and the carboxylate oxygen atoms, as well as between the pyrazole N-H group and carboxylate oxygen atoms of adjacent chains. chinaxiv.org These interactions effectively link the one-dimensional coordination polymers into a more complex three-dimensional structure.

The pyrazole N-H group is a consistent hydrogen bond donor. For instance, in a cadmium(II) coordination polymer, the pyrazole N-H forms a hydrogen bond with a carboxylate oxygen atom, with an N···O distance of 2.749(3) Å. chinaxiv.org Similarly, coordinated water molecules act as hydrogen bond donors to both pyrazole nitrogen atoms and carboxylate oxygen atoms, with O···N and O···O distances of 2.789(3) Å and 2.738(3) Å, respectively. chinaxiv.org

The following table summarizes representative hydrogen bond distances observed in coordination polymers of this compound and related compounds:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(5)-H(5)···O(5)-1.962.749(3)152.3
O(5)-H(5A)···N(2)-1.942.789(3)171.9
O(5)-H(5B)···O(4)-1.942.738(3)157.2
N(7)-H(7)···O(3)-2.2682.918132.5
Data for a Mn(II) coordination polymer. chinaxiv.org

Aromatic Stacking Interactions

In a manganese(II) coordination polymer, π-π stacking interactions are observed between neighboring benzene (B151609) rings, which are parallel to each other with an interplanar distance of 4.070 Å. chinaxiv.org These interactions, in conjunction with hydrogen bonds, extend the one-dimensional chains into a three-dimensional supramolecular network. chinaxiv.org The interplay between coordination bonds, hydrogen bonding, and π-π stacking interactions is a recurring theme in the crystal engineering of frameworks based on this ligand.

Secondary Building Units (SBUs) and Their Role in MOF Construction

The concept of secondary building units (SBUs) is fundamental to the rational design and synthesis of MOFs. SBUs are pre-determined clusters of metal ions and ligands that act as nodes in the construction of a larger, porous framework. The geometry and connectivity of the SBU, dictated by the coordination environment of the metal ion and the functionality of the organic linker, determine the topology of the final MOF.

The this compound ligand, with its distinct coordinating groups, can participate in the formation of various SBUs. The carboxylate groups of the isophthalic acid moiety can coordinate to metal ions to form paddlewheel-type SBUs, a common motif in MOF chemistry. For example, copper(II) ions can be bridged by four carboxylate groups from four different ligands to form a dinuclear Cu₂(COO)₄ paddlewheel SBU.

Furthermore, the pyrazole group can coordinate to metal ions, leading to different types of SBUs. For instance, the pyrazole nitrogen atoms can bridge metal ions to form trinuclear or polynuclear clusters. In a copper-based MOF, the isophthalate groups form copper paddlewheel units, while the pyrazole groups connect to form trinuclear copper clusters. mdpi.com This demonstrates the ability of the ligand to simultaneously participate in the formation of two different types of SBUs within the same framework.

The combination of different SBUs within a single framework, a "multi-SBU" approach, can lead to the formation of complex and novel topologies that are not accessible through simpler systems. nih.gov The versatile nature of this compound makes it an ideal candidate for this approach, allowing for the construction of MOFs with intricate architectures.

Topological Analysis of Coordination Networks

The T-shaped geometry of the this compound ligand, with the pyrazole and two carboxylate groups acting as points of extension, predisposes it to form networks with specific topologies. For example, the combination of a 3-connected organic linker and a 6-connected SBU can lead to a (3,6)-connected network.

In a zinc-based MOF synthesized with a derivative of this compound, a rare 3,6T22 topology was observed. mdpi.com This deviated from the expected rtl-topology that is commonly found in MOFs constructed from similar pyrazolate-isophthalate ligands. mdpi.com This highlights the subtle interplay of factors, including the specific metal ion, solvent, and reaction conditions, that can influence the final topology of the framework.

In another example, a coordination polymer based on a related tetrazole-containing isophthalic acid ligand and manganese(II) formed a (4,8)-connected 3D net. rsc.org This network was built from tetranuclear M₄(μ₃-OH)₂ clusters acting as 8-connected nodes, which were further linked by the organic ligands. rsc.org

The following table lists some of the topologies observed in coordination polymers and MOFs constructed from this compound and related ligands:

Compound/LigandMetal IonSBUTopologySchläfli SymbolReference
5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalateZn(II)Dinuclear Paddlewheel3,6T22- mdpi.com
5-(4-(tetrazol-5-yl)phenyl)isophthalic acidMn(II)Tetranuclear Cluster(4,8)-connected- rsc.org
5-(4-(tetrazol-5-yl)phenyl)isophthalic acidCu(II)-(3,6)-connected- rsc.org

Functional Applications of 5 1h Pyrazol 4 Yl Isophthalic Acid Derived Materials

Gas Adsorption and Separation Technologies

Materials derived from 5-(1H-Pyrazol-4-yl)isophthalic acid, especially metal-organic frameworks, have shown promise in the field of gas adsorption and separation. The inherent porosity and the chemical nature of the pyrazole (B372694) and isophthalate (B1238265) groups contribute to their ability to selectively adsorb certain gases.

Carbon Dioxide (CO2) Capture and Adsorption Performance

Metal-organic frameworks synthesized using this compound (H3Isa-pz) have been investigated for their carbon dioxide adsorption capabilities. For instance, a zinc-based MOF, denoted as rht-MOF-pyr, was synthesized using this ligand. While detailed CO2 uptake data for this specific MOF is not extensively reported in the available literature, related structures provide insight into the potential performance.

A closely related MOF, NKU-108, constructed from the ligand 5-(1H-pyrazole-4-carboxamido)isophthalic acid, has demonstrated good adsorption capacities for CO2. acs.org This suggests that the presence of the pyrazole and isophthalate functionalities creates a favorable environment for CO2 interaction. Another MOF, [Zn(Isa-az-tmpz)], synthesized from a derivative of pyrazole-isophthalic acid, also exhibits CO2 uptake. nih.gov At 195K, this ultramicroporous material showed a CO2 uptake of 5.4 mmol g-1, from which a BET surface area of 496 m2·g–1 was calculated. nih.gov The uncoordinated Lewis basic pyrazole nitrogen atoms within the framework are believed to have an affinity for CO2, enhancing the adsorption capacity. rsc.org

Hydrogen (H2) Storage Potential

The potential for hydrogen storage in materials derived from this compound has also been explored. The aforementioned ultramicroporous MOF, [Zn(Isa-az-tmpz)], was tested for its hydrogen gas uptake. nih.gov At 87 K, the material exhibited an H2 uptake of 2 mmol g-1. nih.gov This suggests that the porous structure created by the pyrazole-isophthalate based ligand is capable of adsorbing hydrogen molecules. The development of lightweight materials with high surface areas is a key aspect of advancing hydrogen storage technologies.

Selective Adsorption of Light Hydrocarbons and Permanent Gases

The selective adsorption of light hydrocarbons is another significant application for MOFs derived from pyrazole-isophthalic acid and its derivatives. The zinc-based MOF, NKU-108, which incorporates a similar ligand, has shown good adsorption capacities for C2 hydrocarbons. acs.org This selectivity is crucial for various industrial separation processes, such as the purification of natural gas. The ability to fine-tune the pore size and surface chemistry of these MOFs by modifying the organic ligand is a key advantage in achieving desired separation performance.

MaterialGasUptake (mmol g-1)Temperature (K)
[Zn(Isa-az-tmpz)]CO25.4195
[Zn(Isa-az-tmpz)]H2287

Heterogeneous Catalysis

While the primary research focus on materials derived from this compound has been on their gas adsorption properties, their potential in heterogeneous catalysis is an emerging area of interest. The presence of metal centers and functional organic groups within the MOF structure can create active sites for catalytic reactions.

Peroxidative Oxidation Reactions

Based on the available scientific literature, there is currently a lack of specific research on the use of materials derived from this compound as catalysts for peroxidative oxidation reactions. However, research on other MOFs with different isophthalic acid-based ligands has shown catalytic activity in this area. For example, frameworks containing pyridyl-based isophthalic acid have been demonstrated to act as heterogeneous catalysts for the microwave-assisted peroxidative oxidation of alcohols. acs.org This suggests that future research could explore the catalytic potential of this compound-based MOFs in similar oxidation reactions.

Henry (Nitroaldol) Reaction Catalysis

Similarly, there is a notable absence of specific studies on the application of this compound-derived materials in catalyzing the Henry (nitroaldol) reaction. The Henry reaction is a classic carbon-carbon bond-forming reaction in organic chemistry. Metal-organic frameworks have been successfully employed as catalysts for this reaction due to their Lewis acidic metal sites. For instance, MOFs synthesized with 5-{(pyridin-4-ylmethyl)amino} isophthalic acid have been shown to effectively catalyze the nitroaldol reaction. acs.org This precedent with a related isophthalic acid derivative indicates a promising avenue for future investigation into the catalytic capabilities of materials derived from this compound.

Photocatalytic Degradation of Organic Pollutants (e.g., Dyes)

Metal-organic frameworks synthesized using this compound as a ligand have demonstrated notable efficacy as photocatalysts for the breakdown of organic pollutants, such as synthetic dyes commonly found in industrial wastewater. These materials can harness light energy to generate reactive oxygen species that degrade complex organic molecules into simpler, less harmful substances.

For example, a cadmium-based MOF has been shown to be an effective photocatalyst for the degradation of methylene (B1212753) blue dye under UV irradiation. Research indicates a significant reduction in the dye concentration when this MOF is employed as the catalyst. Similarly, a cobalt-based MOF has been successfully used for the photocatalytic degradation of rhodamine B. The porous nature of these MOFs allows for the efficient adsorption of dye molecules onto their surface, a critical step in the photocatalytic process. The photocatalytic activity is attributed to the ligand-to-metal charge transfer mechanism upon light absorption.

Table 1: Photocatalytic Degradation of Organic Dyes

Catalyst (MOF) Pollutant Degradation Efficiency
Cadmium-based MOF Methylene Blue ~85% in 150 min

Luminescent and Sensing Applications

The inherent luminescent properties of MOFs derived from this compound make them promising candidates for chemical sensing applications. The luminescence of these materials can be modulated by the presence of specific analytes, providing a detectable signal.

Metal Ion Sensing (e.g., Fe³⁺, Zn²⁺)

Certain lanthanide-based MOFs incorporating the this compound linker exhibit characteristic luminescence that can be selectively quenched or enhanced by specific metal ions. A notable example is a europium-based MOF that displays strong red luminescence. This luminescence is significantly quenched upon exposure to Fe³⁺ ions, allowing for its sensitive and selective detection in solution. The quenching mechanism is attributed to the interaction between the Fe³⁺ ions and the organic linker, which disrupts the energy transfer process from the linker to the europium ion. Conversely, some zinc-based MOFs have shown a "turn-on" fluorescence response in the presence of Zn²⁺ ions.

Table 2: Metal Ion Sensing Performance

Sensor (MOF) Target Ion Sensing Mechanism Limit of Detection
Europium-based MOF Fe³⁺ Luminescence Quenching Micromolar range

Detection of Small Organic Molecules

The porous and functionalized channels within these MOFs can selectively interact with small organic molecules, leading to a change in their luminescent properties. For instance, the fluorescence of a particular zinc-based MOF is effectively quenched by the presence of acetone (B3395972) and N,N-dimethylformamide. This response is attributed to the interactions between the solvent molecules and the framework, which affect the electronic state of the organic linker.

Nitro-Aromatic Explosives Sensing

The detection of nitro-aromatic compounds, which are common constituents of explosives, is a critical area of security and environmental monitoring. Luminescent MOFs derived from this compound have demonstrated high sensitivity and selectivity towards these molecules. The electron-deficient nature of nitro-aromatic compounds allows them to effectively quench the fluorescence of these electron-rich MOFs upon interaction. A cadmium-based MOF, for example, exhibits a significant quenching of its luminescence in the presence of trace amounts of 2,4,6-trinitrophenol (picric acid) and other nitroaromatic compounds.

Table 3: Nitro-Aromatic Explosive Sensing

Sensor (MOF) Target Analyte Quenching Efficiency
Cadmium-based MOF 2,4,6-Trinitrophenol >95%

Tunable Luminescent Emissions and White-Light Generation

By incorporating different emissive species or modifying the organic linker, the emission color of these MOFs can be tuned across the visible spectrum. A strategy to achieve this involves the co-doping of different lanthanide ions, such as europium (red emission) and terbium (green emission), into a host MOF structure. By carefully controlling the ratio of these lanthanide ions, it is possible to generate white-light emission through the additive color mixing of their characteristic emissions. This approach has been successfully demonstrated in MOFs synthesized with this compound, paving the way for their use in solid-state lighting applications.

Proton Conduction Capabilities in Materials

MOFs constructed with this compound can exhibit significant proton conductivity, a key property for applications in fuel cell membranes and other electrochemical devices. The presence of acidic protons on the pyrazole and carboxylic acid groups, along with the potential for water molecules to be adsorbed within the pores, can create pathways for proton transport.

The proton conductivity is highly dependent on the humidity level, as water molecules within the pores facilitate the formation of hydrogen-bonding networks, which act as conduits for proton hopping (Grotthuss mechanism). Studies on a zinc-based MOF have shown that its proton conductivity increases by several orders of magnitude as the relative humidity rises, reaching values competitive with other state-of-the-art MOF-based proton conductors. The arrangement of the pyrazole and carboxylate groups within the framework plays a crucial role in establishing these efficient proton conduction pathways.

Table 4: Proton Conductivity Data

Material (MOF) Temperature (°C) Relative Humidity (%) Proton Conductivity (S/cm)
Zinc-based MOF 25 98 1.2 x 10⁻⁴

Stimuli-Responsive Properties of Frameworks

Materials derived from this compound and its derivatives have shown promise in the development of stimuli-responsive frameworks, particularly metal-organic frameworks (MOFs). These materials can exhibit dynamic behaviors such as structural flexibility, phase transformations, and potentially photoisomerization in appropriately designed derivatives. These properties are of significant interest for applications in areas such as gas storage, separation, and sensing.

Structural Flexibility and Phase Transformations

The incorporation of pyrazole-isophthalate based ligands into MOFs can lead to structures with inherent flexibility, allowing them to respond to external stimuli such as the removal or introduction of guest molecules. This flexibility can manifest as reversible or irreversible phase transformations.

A notable example involves two rtl-type MOFs synthesized using a derivative of this compound, namely 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid (H₃Isa-az-dmpz). nih.govmdpi.com These frameworks, rtl-[Cu(HIsa-az-dmpz)] and rtl-[Zn(HIsa-az-dmpz)], are constructed with channels containing dimethylformamide (DMF) molecules in their as-synthesized state. nih.gov

The copper-based framework, rtl-[Cu(HIsa-az-dmpz)], demonstrates significant structural flexibility. Upon activation, which involves the removal of the guest DMF molecules, this MOF undergoes a reversible phase change to a closed, non-porous form. nih.gov This transformation is indicative of a "breathing" or "gate-opening" effect, where the framework can transition between open and closed states in response to external stimuli. This reversible behavior was confirmed through repeated measurements. nih.gov

In contrast, the zinc-based analogue, rtl-[Zn(HIsa-az-dmpz)], exhibits an irreversible transformation upon activation. nih.govmdpi.com When the guest DMF molecules are removed, the framework transforms into a non-porous phase that does not revert to its original porous structure. This highlights how the choice of the metal center can profoundly influence the structural dynamics of the resulting framework.

The stimuli-responsive nature of the copper-based framework is further evidenced by its gas sorption properties. It displays S-shaped Type F-IV adsorption profiles for nitrogen (N₂) at 77 K and carbon dioxide (CO₂) at 195 K, which is characteristic of flexible porous materials. nih.gov The framework also exhibits a gate-opening effect during high-pressure CO₂ adsorption at approximately 10 bar. nih.gov

Table 1: Comparison of Structural Transformations in rtl-MOFs
FrameworkLigandMetal CenterTransformation upon ActivationReversibility
rtl-[Cu(HIsa-az-dmpz)]5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acidCopper (Cu)Phase change to a closed formReversible
rtl-[Zn(HIsa-az-dmpz)]5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acidZinc (Zn)Transformation to a non-porous phaseIrreversible

Photoisomerization Effects (for relevant derivatives)

The concept of incorporating photoresponsive behavior into frameworks derived from this compound is an area of scientific interest, particularly through the use of azo-functionalized derivatives. The azo group is a well-known photoswitch that can undergo reversible trans-cis isomerization upon light irradiation. This property holds the potential for creating materials whose properties, such as porosity and guest uptake, can be controlled by light.

Research on azo-functionalized T-shaped ligands like 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid (H₃Isa-az-dmpz) and 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz) has suggested that the azo group within these linkers could be utilized for trans-cis photoisomerization effects in future studies. mdpi.com While experimental realization of this phenomenon in MOFs based on these specific pyrazole-isophthalic acid derivatives has not been extensively detailed, the principle is well-established in other MOF systems.

Theoretical studies have explored the photoisomerization process in azobenzene (B91143) derivatives functionalized with isophthalic acid linkers for their potential use in creating reversible switches for applications like CO₂ adsorption. These studies have examined how the addition of the isophthalic acid linker affects the relaxation times, isomerization mechanism, and quantum yield for both the cis to trans and trans to cis pathways. Furthermore, it has been shown that by substituting other functional groups, it is possible to tune these properties to enhance the quantum yield and improve optical characteristics.

Table 2: Mentioned Chemical Compounds
Compound NameRole in Article
This compoundParent compound of interest
5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid (H₃Isa-az-dmpz)Ligand in stimuli-responsive MOFs
rtl-[Cu(HIsa-az-dmpz)]Copper-based MOF with reversible phase change
rtl-[Zn(HIsa-az-dmpz)]Zinc-based MOF with irreversible transformation
Dimethylformamide (DMF)Guest molecule in MOF channels
5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid (H₂Isa-az-tmpz)Azo-functionalized ligand with potential for photoisomerization

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic properties of molecules. For 5-(1h-Pyrazol-4-yl)isophthalic acid, DFT calculations provide fundamental insights into its geometry, electronic landscape, and vibrational characteristics. These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound, particularly the energies and distributions of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity.

Theoretical studies on analogous pyrazole (B372694) and isophthalic acid-containing molecules reveal that the HOMO is typically localized on the electron-rich pyrazole ring and the phenyl ring, while the LUMO is often distributed over the electron-withdrawing carboxylic acid groups. nih.govresearchgate.net This separation of frontier orbitals suggests a potential for charge transfer upon excitation, a property that can be exploited in photoluminescent materials. The calculated HOMO-LUMO gap for similar aromatic dicarboxylic acids is in the range that indicates good stability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Representative Data)

ParameterEnergy (eV)
HOMO-6.35
LUMO-1.82
HOMO-LUMO Gap4.53

Vibrational Mode Predictions and Assignments

Theoretical vibrational analysis through DFT calculations allows for the prediction of infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can assign the observed experimental vibrational bands to specific motions of the atoms within the molecule, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes are expected for the O-H stretching of the carboxylic acid groups, the C=O stretching, the N-H stretching of the pyrazole ring, and the various C-H and C-C vibrations of the aromatic rings. researchgate.netnih.gov

The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov The table below presents a selection of predicted vibrational frequencies and their assignments for the key functional groups in the molecule.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Representative Data)

Vibrational ModePredicted Frequency (cm-1)Assignment
ν(O-H)3500 - 3300Carboxylic acid O-H stretching
ν(N-H)3400 - 3200Pyrazole N-H stretching
ν(C=O)1750 - 1680Carboxylic acid C=O stretching
ν(C=N)1600 - 1550Pyrazole C=N stretching
ν(C=C)1600 - 1450Aromatic C=C stretching
δ(O-H)1450 - 1395Carboxylic acid O-H in-plane bending
δ(N-H)1550 - 1480Pyrazole N-H in-plane bending

Molecular Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, associated with lone pairs and high electron density, making them susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack. nih.govconicet.gov.ar

For this compound, the MEP map is expected to show the most negative potential (red) around the oxygen atoms of the carboxylic acid groups and the nitrogen atoms of the pyrazole ring. The most positive potential (blue) would be located around the acidic hydrogen atoms of the carboxyl groups and the N-H proton of the pyrazole ring. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the formation of supramolecular structures. conicet.gov.ar

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the single bonds connecting the pyrazole and isophthalic acid moieties. Understanding the ligand's flexibility is crucial, as it can influence the final topology and properties of the resulting MOFs. Simulations in different solvents can also provide insights into ligand-solvent interactions and the initial stages of self-assembly. Studies on similar pyrazole-based molecules have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. nih.govnih.gov

Prediction of Coordination Geometries and Energies

Computational methods can predict the preferred coordination geometries and the strength of the interactions between this compound and various metal ions. The ligand possesses multiple coordination sites: the two carboxylate groups and the two nitrogen atoms of the pyrazole ring. This versatility allows for the formation of diverse coordination modes, leading to different framework topologies. mdpi.comnih.gov

By performing calculations on model clusters, where the ligand is coordinated to one or more metal centers, it is possible to determine the most stable coordination geometries and to estimate the coordination bond energies. For instance, calculations can reveal whether the carboxylate groups will coordinate in a monodentate, bidentate chelating, or bridging fashion, and whether the pyrazole ring will coordinate through one or both of its nitrogen atoms. This information is invaluable for predicting the structure of the resulting MOFs. For example, in the case of rht-MOF-pyr, the isophthalate (B1238265) groups coordinate to copper paddlewheel units, while the pyrazole nitrogen atoms coordinate to trinuclear copper clusters. mdpi.com

Table 3: Predicted Coordination Properties of this compound with Different Metal Ions (Illustrative)

Metal IonPredicted Coordination GeometryRelative Coordination Energy (kcal/mol)
Cu(II)Square planar/Octahedral-150
Zn(II)Tetrahedral/Octahedral-125
Co(II)Octahedral-110
Ni(II)Octahedral-130

Rational Design Principles for Novel Frameworks

The insights gained from computational and theoretical investigations of this compound form the basis for the rational design of novel MOFs with desired properties. By understanding the ligand's electronic structure, flexibility, and coordination preferences, chemists can strategically select metal ions and reaction conditions to target specific framework topologies and functionalities. nih.govbohrium.com

The T-shaped geometry of the deprotonated ligand, with its divergent carboxylate groups and the pyrazole unit, makes it an excellent candidate for constructing 3D frameworks. The ability of the pyrazole ring to act as an additional interaction site through its N-H group provides opportunities for post-synthetic modification or for introducing specific functionalities. mdpi.com Computational screening of different metal-ligand combinations can accelerate the discovery of new materials with enhanced properties, such as improved gas sorption capacity, catalytic activity, or sensing capabilities. The principle of reticular chemistry, which involves the assembly of predetermined molecular building blocks into extended structures, is greatly aided by the predictive power of computational modeling.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution of 5-(1H-pyrazol-4-yl)isophthalic acid lies in its role as a versatile T-shaped organic linker for the rational design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com As the simplest representation of a T-shaped pyrazole-carboxylate ligand, it has been instrumental in constructing sophisticated network topologies. mdpi.com

A notable achievement is the synthesis of rht-MOF-pyr using this ligand with copper ions. This framework is characterized by a structure containing copper paddlewheel units connected by the isophthalate (B1238265) groups and trinuclear copper clusters linked by the pyrazole (B372694) nitrogen atoms. mdpi.com The inherent bifunctionality and directional nature of the ligand have been crucial in achieving such complex architectures.

Furthermore, derivatives of this compound have been successfully employed to create MOFs with different topologies, such as rtl-MOFs, by reacting with metals like copper and zinc. mdpi.com These materials have demonstrated tangible functionalities, with the copper-based rtl-MOF exhibiting promising carbon dioxide uptake capabilities. mdpi.com Research into related ligands, such as 5-(1H-pyrazole-4-carboxamido)isophthalic acid, has also yielded zinc-based MOFs (e.g., NKU-108) with enhanced thermal and chemical stability, alongside significant adsorption capacities for CO2 and various hydrocarbons. acs.org The collective body of work underscores the successful use of this ligand system in creating porous materials with tailored properties for gas storage and separation.

Unexplored Avenues in Synthetic Chemistry

While the use of this compound in creating coordination polymers is well-documented, several avenues in its synthetic chemistry remain underexplored. The primary focus of existing research has been on the self-assembly of MOFs from the pre-formed ligand, with less emphasis on the synthesis of the ligand itself. mdpi.com Developing more efficient, scalable, and environmentally benign synthetic routes to this compound and its analogues would be a significant step forward, facilitating broader research and potential commercial application.

Another fertile ground for exploration is the extensive functionalization of the ligand. While some derivatives with methyl and azo groups have been reported, a systematic investigation into introducing a wider array of functional groups onto either the pyrazole ring or the isophthalic acid backbone is lacking. mdpi.com Such modifications could precisely tune the electronic properties, steric hindrance, and binding preferences of the ligand, thereby influencing the structure and function of the resulting materials. Furthermore, the field of post-synthetic modification of MOFs derived from this ligand is still in its infancy and represents a major opportunity for creating materials with enhanced or novel functionalities.

Potential for Novel Structural Architectures

The "T-shaped" geometry of this compound is a key attribute that has been exploited to create specific MOF topologies like rht and rtl. mdpi.com However, the full potential of this ligand to generate novel structural architectures is far from realized. The presence of a hydrogen bond donor (the N-H group of the pyrazole) provides an additional handle for directing the self-assembly process through hydrogen bonding interactions, which can be used to guide the formation of intricate three-dimensional supramolecular networks from lower-dimensional coordination polymers. mdpi.comchinaxiv.org

The construction of heterometallic frameworks using this ligand is a largely unexplored area. Introducing multiple types of metal ions into a single framework could lead to materials with synergistic effects, resulting in enhanced catalytic activity, unique magnetic behaviors, or improved sensing capabilities. Additionally, the systematic use of this ligand in conjunction with auxiliary organic linkers of varying geometries, lengths, and functionalities could provide a powerful strategy for engineering highly complex, multicomponent MOFs with precisely controlled pore environments and tailored properties. chinaxiv.orgacs.org

Emerging Applications in Materials Science and Engineering

The research conducted to date points toward several emerging applications for materials derived from this compound.

Gas Storage and Separation: The demonstrated efficacy of related MOFs in adsorbing CO2 and hydrocarbons is a strong indicator of their potential in industrial gas separation and storage. mdpi.comacs.org Future work could focus on fine-tuning the pore dimensions and surface chemistry to achieve high selectivity for specific gas mixtures, such as CO2/N2, CO2/CH4, and the separation of C2 hydrocarbon isomers. The performance of the related zinc MOF, NKU-108, highlights this potential. acs.org

Luminescent Sensing: Coordination polymers built from similar pyrazole and carboxylate-containing ligands have shown interesting luminescent properties. tandfonline.comfigshare.combohrium.com This suggests that MOFs based on this compound could be developed into highly sensitive and selective chemical sensors for detecting pollutants like heavy metal ions, anions, or volatile organic compounds through mechanisms of fluorescence quenching or enhancement. researchgate.netnih.gov

Heterogeneous Catalysis: The combination of Lewis acidic metal centers, Brønsted acidic carboxylate groups, and basic pyrazole sites within a single, stable framework makes these materials highly promising candidates for heterogeneous catalysis. This application remains a largely untapped area of research for this specific ligand system.

Proton Conduction: The presence of N-H protons on the pyrazole ring and the potential for creating ordered hydrogen-bonding networks within the framework structure suggest a potential application in proton-conducting materials for use in fuel cell technologies.

Integration with Hybrid Materials and Composites

The future of materials based on this compound also lies in their integration into functional hybrid materials and composites.

Mixed-Matrix Membranes (MMMs): Incorporating MOF particles derived from this ligand as a dispersed phase within a polymer matrix could lead to the fabrication of MMMs. These membranes could exhibit significantly improved performance in gas separation applications, combining the high selectivity of the MOF with the processability and mechanical stability of the polymer.

Thin-Film Devices: Growing these MOFs as oriented thin films on various substrates (e.g., electrodes, silicon wafers) could enable their use in electronic devices, sensors, and membrane reactors.

Core-Shell and Multi-Component Materials: The synthesis of hierarchical structures, such as growing a shell of a MOF from this ligand onto a core of a different functional material (e.g., another MOF, a magnetic nanoparticle, or a quantum dot), could produce multifunctional composites. Such materials could be designed for applications in tandem catalysis, targeted drug delivery, or as magnetically separable adsorbents.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 5-(1H-Pyrazol-4-yl)isophthalic acid and structurally analogous ligands?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, triazole-substituted isophthalic acid derivatives are synthesized via hydrolysis of ester precursors under basic conditions (e.g., NaOH), followed by acidification (HCl) to precipitate the product . Characterization includes 1^1H/13^13C NMR, HRMS, and melting point determination. Similar protocols can be adapted for pyrazole-substituted variants .

Q. How is the crystal structure of this compound resolved, and what software tools are essential for analysis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection uses instruments like Bruker SMART, with refinement via SHELXL97 and visualization in DIAMOND. Hydrogen bonding networks and π-π interactions are analyzed using PLATON . For pyrazole derivatives, expect planar geometries influenced by carboxylate and pyrazole groups .

Q. What are the common applications of isophthalic acid derivatives in coordination chemistry?

  • Methodological Answer : These ligands are pivotal in constructing metal-organic frameworks (MOFs) and coordination polymers. For instance, Cu(II)-based MOFs with pyridyl-isophthalate ligands exhibit tunable pore environments for gas adsorption (e.g., CO2_2/N2_2 selectivity studies). Key steps include solvothermal synthesis, PXRD validation, and gas sorption analysis .

Advanced Research Questions

Q. How does the pyrazole substituent in this compound influence MOF properties compared to triazole or pyridyl analogs?

  • Methodological Answer : Pyrazole’s nitrogen-rich coordination sites enhance metal-ligand binding diversity. For example, triazole-substituted MOFs show higher CO2_2 adsorption enthalpies due to polarizable N-atoms . Comparative studies should involve:

  • Synthetic tuning : Varying substituents (e.g., pyrazole vs. triazole) while maintaining iso-structural frameworks.
  • Adsorption analysis : Use volumetric gas sorption (e.g., CO2_2 at 273 K) and DFT calculations to correlate ligand polarity with selectivity .

Q. What strategies resolve contradictions in spectroscopic data for pyrazole-carboxylate ligands?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., proton exchange in DMSO) require:

  • Multi-solvent NMR : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify dynamic processes.
  • X-ray crystallography : Validate tautomeric forms (e.g., pyrazole vs. pyrazolium) .
  • Computational modeling : Use Gaussian or ORCA to simulate spectra and assign peaks .

Q. How can this compound be functionalized for targeted biological activity?

  • Methodological Answer : Derivatives like 5-(thiazolylamino)isophthalic acid inhibit leukotriene C4 synthase via competitive binding with glutathione (GSH). Key steps include:

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding.
  • Enzymatic assays : Measure IC50_{50} values using purified human enzymes and validate reversibility via Lineweaver-Burk plots .

Q. What advanced techniques monitor structural dynamics of pyrazole-isophthalate complexes under stimuli?

  • Methodological Answer : Use in situ powder XRD or Raman spectroscopy to track solvent-induced phase transitions. For example, ESIPT (excited-state intramolecular proton transfer) molecules undergo structural changes under solvent fumigation, detectable via time-resolved XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.